Puerarin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Bone Health:

- Osteoporosis: Studies suggest puerarin may stimulate osteoblast activity, promoting bone formation and potentially aiding in the prevention and treatment of osteoporosis .

Cardiovascular Health:

- Atherosclerosis: Puerarin's antioxidant and anti-inflammatory properties are being investigated for their role in reducing the risk factors associated with atherosclerosis, a condition characterized by plaque buildup in arteries .

- Hypertension: Research suggests puerarin may help regulate blood pressure by relaxing blood vessels .

Metabolic Disorders:

- Non-alcoholic Fatty Liver Disease (NAFLD): Puerarin's ability to improve fat metabolism is being explored in the context of NAFLD, a condition characterized by excessive fat accumulation in the liver .

- Type 2 Diabetes Mellitus (T2DM): Studies suggest puerarin may improve blood sugar control and reduce inflammation in T2DM patients .

Other Potential Applications:

- Neurological Disorders: Puerarin's neuroprotective effects are being investigated for their potential role in mitigating neurodegenerative diseases like Alzheimer's disease and Parkinson's disease .

- Infectious Diseases: Research suggests puerarin may have antiviral properties against influenza virus and amoeba .

- Skin Health: Puerarin's anti-inflammatory properties are being explored for their potential application in treating skin conditions .

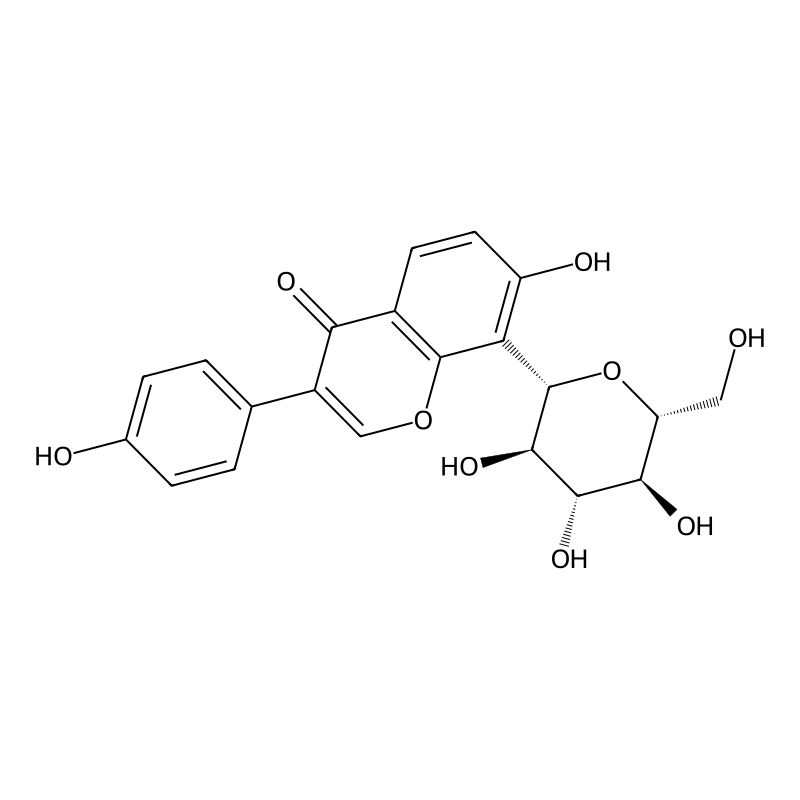

Puerarin is a naturally occurring isoflavone, specifically the 8-C-glucoside of daidzein, predominantly found in the roots of the kudzu plant (Pueraria lobata). It belongs to a larger class of compounds known as flavonoids, which are characterized by their polyphenolic structure. Puerarin's chemical formula is , and it has garnered attention for its potential health benefits, including antioxidant and anti-inflammatory properties .

The mechanism of action for puerarin's various effects is still being explored. Here are some proposed mechanisms:

- Antioxidant activity: Puerarin's structure allows it to scavenge free radicals, potentially protecting cells from oxidative damage [].

- Estrogenic activity: The structural similarity to estrogen allows puerarin to weakly bind to estrogen receptors, potentially influencing estrogen-related processes [].

- Other mechanisms: Puerarin may interact with other cellular pathways affecting cardiovascular function, bone metabolism, and blood sugar control, but the exact mechanisms need further investigation [].

- Toxicity: Studies suggest puerarin has low toxicity. However, high doses might cause side effects like diarrhea and menstrual irregularities [].

- Flammability: Puerarin is likely combustible, similar to other organic compounds.

- Reactivity: No specific information available on reactivity, but it may react with strong acids or bases.

Important Note:

- The information provided is for informational purposes only and should not be construed as medical advice. Always consult with a qualified healthcare professional before consuming puerarin or any other dietary supplement.

Puerarin undergoes various biochemical transformations, particularly in its metabolism. The initial step involves the regioselective oxidation of its hydroxyl group, leading to the formation of 3’’-oxo-puerarin. This compound can further undergo C–C bond cleavage, resulting in the production of daidzein and glucose through enzymatic reactions facilitated by specific enzymes such as puerarin C-deglycosidase . Computational studies indicate that these metabolic pathways are slightly endergonic, suggesting that additional bio

Puerarin exhibits a wide range of biological activities, making it a subject of extensive research. Key pharmacological effects include:

- Antioxidant Activity: Puerarin demonstrates significant antioxidant properties, which help in reducing oxidative stress and preventing cellular damage.

- Anti-inflammatory Effects: It has been shown to inhibit inflammatory pathways, contributing to its potential therapeutic applications in inflammatory diseases .

- Neuroprotective Properties: Research suggests that puerarin may protect against neurodegenerative disorders by improving cognitive function and reducing neuronal damage .

- Cardiovascular Benefits: Puerarin is also investigated for its role in cardiovascular health, potentially aiding in the prevention of ischemic strokes and improving heart function .

Puerarin can be synthesized through various methods, including:

- Biosynthetic Pathway: It is primarily derived from the kudzu plant through the phenylpropanoid pathway. The process begins with phenylalanine and involves several enzymatic steps leading to the formation of daidzein and subsequent glycosylation to produce puerarin .

- Chemical Synthesis: Laboratory synthesis methods have been developed but are less common compared to extraction from natural sources. These methods typically involve complex organic reactions that require specific reagents and conditions.

Puerarin interacts with various biological systems and compounds:

- Drug Interactions: Studies have indicated that puerarin may enhance the effects of certain medications while potentially mitigating side effects associated with alcohol consumption .

- Metabolic Pathways: Research into puerarin's metabolism has highlighted its interaction with enzymes that facilitate its conversion into active metabolites, influencing its bioavailability and efficacy .

Puerarin shares structural and functional similarities with several other flavonoids and isoflavones. Here are some comparable compounds:

| Compound | Structure Type | Unique Features |

|---|---|---|

| Daidzein | Isoflavone | Precursor to puerarin; lacks glycosylation at C-8. |

| Genistein | Isoflavone | Exhibits strong estrogenic activity; found in soy products. |

| Glycitein | Isoflavone | Contains a methoxy group; less studied than puerarin. |

| Formononetin | Isoflavone | Known for its anti-cancer properties; found in various legumes. |

Puerarin’s unique glycosylation at C-8 distinguishes it from these similar compounds, contributing to its specific biological activities and therapeutic potential .

Purity

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

MeSH Pharmacological Classification

Pictograms

Irritant

Other CAS

Wikipedia

Dates

2: Liu X, Mo Y, Gong J, Li Z, Peng H, Chen J, Wang Q, Ke Z, Xie J. Puerarin ameliorates cognitive deficits in streptozotocin-induced diabetic rats. Metab Brain Dis. 2016 Apr;31(2):417-23. doi: 10.1007/s11011-015-9779-5. PubMed PMID: 26686502.

3: Liu CM, Ma JQ, Liu SS, Feng ZJ, Wang AM. Puerarin protects mouse liver against nickel-induced oxidative stress and inflammation associated with the TLR4/p38/CREB pathway. Chem Biol Interact. 2016 Jan 5;243:29-34. doi: 10.1016/j.cbi.2015.11.017. PubMed PMID: 26607348.

4: Li R, Song J, Wu W, Wu X, Su M. Puerarin exerts the protective effect against chemical induced dysmetabolism in rats. Gene. 2016 Dec 31;595(2):168-174. doi: 10.1016/j.gene.2016.09.036. PubMed PMID: 27677221.

5: Zhao J, Cheng Y, Yang C, Lau S, Lao L, Shuai B, Cai J, Rong J. Botanical Drug Puerarin Attenuates 6-Hydroxydopamine (6-OHDA)-Induced Neurotoxicity via Upregulating Mitochondrial Enzyme Arginase-2. Mol Neurobiol. 2016 May;53(4):2200-11. doi: 10.1007/s12035-015-9195-1. PubMed PMID: 25952544.

6: Zhang F, Wang Z, Li M, Lan Y, Chen Y, Wang C. Puerarin attenuates smoke inhalation injury by regulation of Th1/Th2 expression and inhibition of Th17 cells in rats. Int Immunopharmacol. 2015 Sep;28(1):546-53. doi: 10.1016/j.intimp.2015.07.023. PubMed PMID: 26218281.

7: Liu S, Ren HB, Chen XL, Wang F, Wang RS, Zhou B, Wang C, Sun YX, Wang YJ. Puerarin attenuates severe burn-induced acute myocardial injury in rats. Burns. 2015 Dec;41(8):1748-57. doi: 10.1016/j.burns.2015.06.001. PubMed PMID: 26514700.

8: Yang X, Zhang H, Wang J, Zhang Z, Li C. Puerarin decreases bone loss and collagen destruction in rats with ligature-induced periodontitis. J Periodontal Res. 2015 Dec;50(6):748-57. doi: 10.1111/jre.12261. PubMed PMID: 25645818.

9: Zhang J, Guo W, Tian B, Sun M, Li H, Zhou L, Liu X. Puerarin attenuates cognitive dysfunction and oxidative stress in vascular dementia rats induced by chronic ischemia. Int J Clin Exp Pathol. 2015 May 1;8(5):4695-704. PubMed PMID: 26191159; PubMed Central PMCID: PMC4503031.

10: Zhang Y, Wang H, Yu L, Chen J. The Puerarin improves renal function in STZ-induced diabetic rats by attenuating eNOS expression. Ren Fail. 2015 May;37(4):699-703. doi: 10.3109/0886022X.2015.1011500. PubMed PMID: 25707518.

11: Ma Y, Gai Y, Yan J, Li J, Zhang Y. Puerarin Attenuates Anoxia/Reoxygenation Injury Through Enhancing Bcl-2 Associated Athanogene 3 Expression, a Modulator of Apoptosis and Autophagy. Med Sci Monit. 2016 Mar 24;22:977-83. PubMed PMID: 27011313; PubMed Central PMCID: PMC4809386.

12: Yang L, Yao D, Yang H, Wei Y, Peng Y, Ding Y, Shu L. Puerarin Protects Pancreatic β-Cells in Obese Diabetic Mice via Activation of GLP-1R Signaling. Mol Endocrinol. 2016 Mar;30(3):361-71. doi: 10.1210/me.2015-1213. PubMed PMID: 26789107.

13: Liu B, Wu Z, Li Y, Ou C, Huang Z, Zhang J, Liu P, Luo C, Chen M. Puerarin prevents cardiac hypertrophy induced by pressure overload through activation of autophagy. Biochem Biophys Res Commun. 2015 Aug 28;464(3):908-15. doi: 10.1016/j.bbrc.2015.07.065. PubMed PMID: 26188094.

14: Liu B, Tan Y, Wang D, Liu M. Puerarin for ischaemic stroke. Cochrane Database Syst Rev. 2016 Feb 18;2:CD004955. doi: 10.1002/14651858.CD004955.pub3. Review. PubMed PMID: 26891451.

15: Guo HD, Zhang QF, Chen JG, Shangguang XC, Guo YX. Large scale purification of puerarin from Puerariae Lobatae Radix through resins adsorption and acid hydrolysis. J Chromatogr B Analyt Technol Biomed Life Sci. 2015 Feb 1;980:8-15. doi: 10.1016/j.jchromb.2014.12.014. PubMed PMID: 25553536.

16: Wang J, Zhang T, Ma C, Wang S. Puerarin attenuates airway inflammation by regulation of eotaxin-3. Immunol Lett. 2015 Feb;163(2):173-8. doi: 10.1016/j.imlet.2014.12.002. PubMed PMID: 25530546.

17: Ji Y, Jiang P, Yan X. Anticerebral Ischemia-Reperfusion Injury Activity of Synthesized Puerarin Derivatives. Biomed Res Int. 2016;2016:9821767. PubMed PMID: 27807543; PubMed Central PMCID: PMC5078636.

18: Li W, Zhao W, Wu Q, Lu Y, Shi J, Chen X. Puerarin Improves Diabetic Aorta Injury by Inhibiting NADPH Oxidase-Derived Oxidative Stress in STZ-Induced Diabetic Rats. J Diabetes Res. 2016;2016:8541520. doi: 10.1155/2016/8541520. PubMed PMID: 26881260; PubMed Central PMCID: PMC4736809.

19: Ge B, Zhang Z, Lam TT, Zuo Z. Puerarin offsets the anticoagulation effect of warfarin in rats by inducing rCyps, upregulating vitamin K epoxide reductase and inhibiting thrombomodulin. Biopharm Drug Dispos. 2017 Jan;38(1):33-49. doi: 10.1002/bdd.2054. PubMed PMID: 27925234.

20: Gray SL, Lackey BR, Boone WR. Impact of kudzu and puerarin on sperm function. Reprod Toxicol. 2015 Jun;53:54-62. doi: 10.1016/j.reprotox.2015.03.010. PubMed PMID: 25828059.